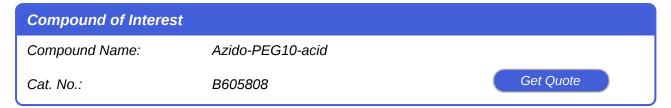


# Technical Guide: Spectral and Experimental Data of Azido-PEG10-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols for **Azido-PEG10-acid** (1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid). This bifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a terminal azide group for "click" chemistry and a carboxylic acid for amide bond formation.

## **Core Data Presentation**

The following tables summarize the key physical and spectral properties of **Azido-PEG10-acid**.

Table 1: Physicochemical Properties of Azido-PEG10-acid



Property	Value	Source
Chemical Formula	C23H45N3O12	[1][2]
Molecular Weight	555.62 g/mol	[1][2]
Exact Mass	555.3003	[1]
CAS Number	1644163-57-4	
Purity	Typically >95%	<del>-</del>
Appearance	To be determined	<del>-</del>
Solubility	Soluble in Water, DMSO, and DMF	

Table 2: Expected <sup>1</sup>H NMR Spectral Data of **Azido-PEG10-acid** (CDCl<sub>3</sub>, 400 MHz)

While a definitive, publicly available peak list for **Azido-PEG10-acid** is not readily accessible, the following table outlines the expected chemical shifts, multiplicities, and assignments based on the known structure and spectral data of similar azido-PEG compounds.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.64	S	~36H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (PEG backbone)
~3.60	t	2H	-CH2-CH2-N3
~3.38	t	2H	-CH2-N3
~3.75	t	2H	-O-CH2-CH2-COOH
~2.65	t	2H	-CH <sub>2</sub> -COOH
10-12	br s	1H	-COOH

Note: The chemical shifts of the PEG backbone protons often appear as a broad singlet. The terminal protons of the carboxylic acid are broad and may be exchanged with D<sub>2</sub>O.



Table 3: Mass Spectrometry Data of Azido-PEG10-acid

lon	Expected m/z
[M+H] <sup>+</sup>	556.3076
[M+Na] <sup>+</sup>	578.2895
[M-H] <sup>-</sup>	554.2930

## **Experimental Protocols**

The following sections detail the methodologies for the synthesis and characterization of **Azido-PEG10-acid**.

## Synthesis of Azido-PEG10-acid

This protocol is adapted from a general procedure for the synthesis of azido-terminated polyethylene glycols.

#### Materials:

- HO-PEG10-COOH (Hydroxy-PEG10-acid)
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Sodium azide (NaN₃)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Deionized water
- Brine solution



### Procedure:

- Mesylation of HO-PEG10-COOH:
  - Dissolve HO-PEG10-COOH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
  - Cool the solution to 0 °C in an ice bath.
  - Add triethylamine (1.5 equivalents) dropwise to the solution.
  - Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
  - Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction by adding deionized water.
  - Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.
- Azidation of the Mesylated Intermediate:
  - Dissolve the crude mesylated intermediate in anhydrous DMF.
  - Add sodium azide (3 equivalents) to the solution.
  - Heat the reaction mixture to 80-90 °C and stir overnight.
  - Monitor the reaction by TLC for the disappearance of the starting material.
  - After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and DCM.



- Extract the aqueous layer with DCM (3 x).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure Azido-PEG10-acid.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

#### Instrumentation:

A 400 MHz (or higher) NMR spectrometer.

## Sample Preparation:

- Dissolve 5-10 mg of the purified Azido-PEG10-acid in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

#### **Data Acquisition:**

- Acquire a <sup>1</sup>H NMR spectrum.
- Typical parameters include:
  - Number of scans: 16-64
  - Relaxation delay: 1-5 seconds
  - Pulse width: 30-45 degrees
- Reference the spectrum to the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm; DMSO-d<sub>6</sub>: δ 2.50 ppm).
- Integrate all peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).



## **Mass Spectrometry**

#### Instrumentation:

 An electrospray ionization mass spectrometer (ESI-MS) coupled to a time-of-flight (TOF) or Orbitrap analyzer.

## Sample Preparation:

- Prepare a dilute solution of **Azido-PEG10-acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
- A small amount of formic acid or ammonium acetate may be added to promote ionization.

#### **Data Acquisition:**

- Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu$ L/min.
- Acquire the mass spectrum in both positive and negative ion modes.
- Typical ESI parameters:
  - Capillary voltage: 3-4 kV
  - Cone voltage: 20-40 V
  - Source temperature: 100-150 °C
  - Desolvation temperature: 250-350 °C
- Analyze the resulting spectrum to identify the molecular ion peaks (e.g., [M+H]+, [M+Na]+, [M-H]-).

## **Visualizations**

The following diagram illustrates the synthetic workflow for **Azido-PEG10-acid**.





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Caption: Synthetic pathway for Azido-PEG10-acid.

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## References

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